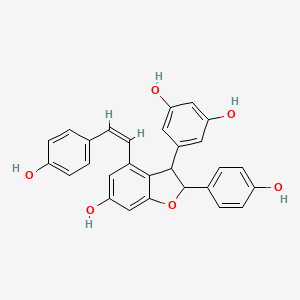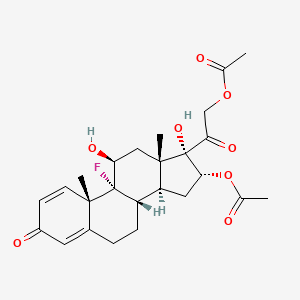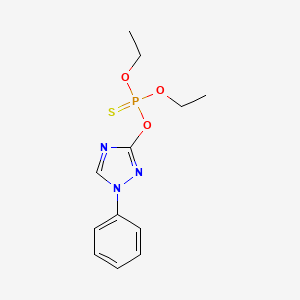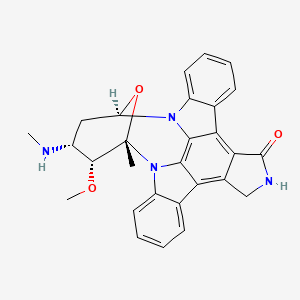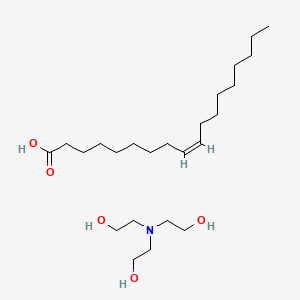
Triethanolamine oleate
Descripción general
Descripción
Triethanolamine oleate: is an organic compound formed by the reaction of triethanolamine and oleic acid. It is commonly used as a surfactant and emulsifier in various industrial and consumer products. This compound is known for its ability to neutralize fatty acids, adjust pH levels, and solubilize oils and other ingredients that are not completely soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethanolamine oleate is synthesized by reacting oleic acid with triethanolamine in a mass ratio of 2:1. The reaction typically involves the following steps :
Material Preparation: Weigh oleic acid and triethanolamine in the specified ratio.
Stirring: Add the mixed materials and toluene into a reactor and stir.
Heating: Heat the reactor until no water is generated, maintaining the temperature.
Cooling: Feed cooling water into the reactor until the temperature drops to 60°C or below, then stop the nitrogen feed to obtain the finished product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures the formation of a physical adsorption film between the cutter and the workpiece, enhancing lubrication .
Análisis De Reacciones Químicas
Types of Reactions: Triethanolamine oleate undergoes various chemical reactions, including:
Esterification: The reaction between oleic acid and triethanolamine to form this compound.
Neutralization: Triethanolamine neutralizes fatty acids, adjusting and buffering pH levels.
Common Reagents and Conditions:
Reagents: Oleic acid, triethanolamine, toluene.
Conditions: Heating, stirring, and cooling as described in the preparation methods
Major Products Formed: The primary product formed is this compound, which acts as a surfactant and emulsifier .
Aplicaciones Científicas De Investigación
Triethanolamine oleate has a wide range of applications in scientific research and industry :
Chemistry: Used in the synthesis of various compounds and as a catalyst in organic reactions.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations and as an emulsifying agent in topical preparations.
Industry: Commonly used in the production of cutting fluids, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of triethanolamine oleate involves its ability to neutralize fatty acids and adjust pH levels . The oleic acid component is responsible for the inflammatory response and may activate coagulation in vivo by releasing tissue factor and activating Hageman factor . The triethanolamine component neutralizes fatty acids and solubilizes oils, enhancing the compound’s emulsifying properties .
Comparación Con Compuestos Similares
Ethanolamine oleate: Used as a sclerosing agent in medical applications.
Diethanolamine oleate: Another surfactant with similar properties but different molecular structure.
Monoethanolamine oleate: Used in similar applications but with different efficacy and properties.
Uniqueness: Triethanolamine oleate is unique due to its combination of triethanolamine and oleic acid, providing both emulsifying and neutralizing properties. Its ability to form stable emulsions and adjust pH levels makes it highly valuable in various applications .
Propiedades
Número CAS |
2717-15-9 |
|---|---|
Fórmula molecular |
C18H34O2.C6H15NO3 C24H49NO5 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2 |
Clave InChI |
ICLYJLBTOGPLMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Apariencia |
Solid powder |
| 68478-84-2 2717-15-9 |
|
Descripción física |
Liquid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Triethanolamine oleate; Trietol; Tea-oleate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triethanolamine oleate in emulsion formation?
A1: this compound acts as an emulsifier, facilitating the creation of stable oil-in-water (O/W) emulsions. It achieves this by reducing surface tension between the oil and water phases, allowing for smaller droplet sizes and preventing separation. [, , , , ]
Q2: How does this compound interact with carboxymethylcellulose in emulsions?
A3: this compound and carboxymethylcellulose demonstrate an interaction that can influence droplet size parameters. This interaction is supported by viscosity measurements and is particularly relevant at certain emulsifier concentrations and homogenization times. []
Q3: Can this compound be used in metalworking fluids?
A4: Yes, this compound serves multiple roles in metalworking fluids. It can function as a rust inhibitor, lubricant, and surfactant, contributing to the overall performance and stability of these fluids. []
Q4: What is the impact of this compound on cobalt leaching from cemented carbide tools?
A5: While triethanolamine itself can promote cobalt leaching, this compound demonstrates an inhibitory effect. This suggests that the oleate component plays a crucial role in mitigating cobalt leaching. [, , ]
Q5: What strategies can improve the antirust properties of formulations containing this compound?
A6: Combining this compound with inorganic corrosion inhibitors like borax or sodium benzoate can enhance antirust performance in aqueous formulations. []
Q6: How does the addition of other surfactants impact the properties of this compound-based emulsions?
A7: The combination of this compound with other surfactants, such as Tween 80 or NP-10, can further reduce droplet size and enhance emulsion stability compared to using this compound alone. []
Q7: Can this compound be used in cutting fluids for specific materials?
A9: Yes, this compound is a component in cutting fluids designed for aluminum alloys [] and silicon wafer cutting. [] It contributes to lubrication, rust prevention, and improved cutting performance.
Q8: Does this compound find applications beyond metalworking and cleaning?
A10: Yes, this compound is utilized in diverse applications, including pumping unit chain lubricants [], rapid quenching oils [], wire drawing lubricants for copper wires [], and as an anti-tacking agent in rubber manufacturing. []
Q9: Are there alternatives to this compound in specific applications?
A11: Yes, depending on the specific application, alternatives to this compound exist. For instance, other surfactants like sodium dodecyl benzene sulfonate or fatty alcohol polyoxyethylene ethers may be used in cleaning agents, while different emulsifiers can be employed in emulsion formulations. [, , ]
Q10: Are there environmental concerns associated with this compound?
A12: While specific data on the environmental impact of this compound is limited in the provided research, it is essential to consider its potential effects on aquatic ecosystems and explore biodegradation pathways. Implementing responsible waste management practices is crucial. [, ]
Q11: What analytical techniques are employed to characterize this compound and its formulations?
A13: Various analytical methods are used to study this compound, including viscosity measurements, SEM (Scanning Electron Microscopy), EDX (Energy-dispersive X-ray spectroscopy), and techniques for evaluating emulsion stability, particle size distribution, and surface tension. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


